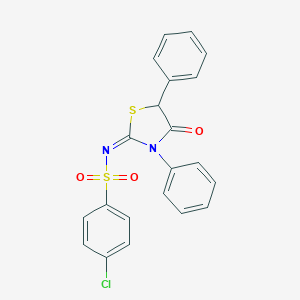
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone, also known as DBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. DBH is a hydrazone derivative of 3,3-dimethyl-2-butanone and 1H-benzimidazole, which are both commonly used in organic synthesis.
Aplicaciones Científicas De Investigación
3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone has been found to have potential applications in various areas of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess antitumor and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, this compound has been used as a reagent for the determination of metal ions in environmental samples.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of human immunodeficiency virus (HIV) in vitro. In animal studies, this compound has been found to exhibit antitumor activity and to reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone in lab experiments is its ease of synthesis. This compound can be synthesized under mild conditions and yields a white crystalline solid. Another advantage is its potential applications in various areas of scientific research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent inhibitors of the enzymes and proteins targeted by this compound. Additionally, the potential applications of this compound in materials science and analytical chemistry could be further explored. Finally, the in vivo efficacy and toxicity of this compound could be studied in animal models to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,3-dimethyl-2-butanone 1H-benzimidazol-2-ylhydrazone involves the reaction of 3,3-dimethyl-2-butanone with 1H-benzimidazole hydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.
Propiedades
Fórmula molecular |
C13H18N4 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-[(E)-3,3-dimethylbutan-2-ylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H18N4/c1-9(13(2,3)4)16-17-12-14-10-7-5-6-8-11(10)15-12/h5-8H,1-4H3,(H2,14,15,17)/b16-9+ |
Clave InChI |
VARAXLWGKKJTJS-CXUHLZMHSA-N |
SMILES isomérico |
C/C(=N\NC1=NC2=CC=CC=C2N1)/C(C)(C)C |
SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C(C)(C)C |
SMILES canónico |
CC(=NNC1=NC2=CC=CC=C2N1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
